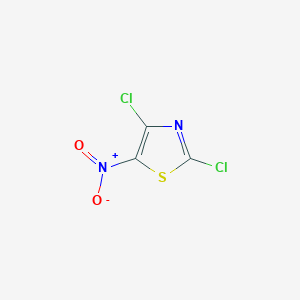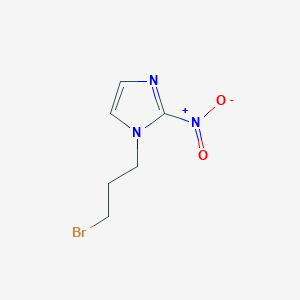![molecular formula C13H13N5 B180891 1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 6289-08-3](/img/structure/B180891.png)
1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has gained significant attention in recent scientific research. This compound is a pyrazolo[3,4-d]pyrimidine derivative that has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of 1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. This leads to a decrease in the production of inflammatory molecules and an increase in the production of anti-inflammatory molecules, which can help to reduce inflammation and promote healing.
Biochemical And Physiological Effects
Studies have shown that 1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine has a range of biochemical and physiological effects. It has been shown to reduce inflammation, promote cell growth and differentiation, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its relatively low cost and ease of synthesis. It is also a stable compound that can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with experimental results.
Future Directions
There are many potential future directions for research on 1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine. Some possible areas of research include:
1. Further investigation of the compound's mechanism of action and its effects on different signaling pathways and enzymes.
2. Development of new derivatives of this compound with improved pharmacological properties and reduced toxicity.
3. Exploration of the use of this compound in combination with other drugs for the treatment of various diseases.
4. Investigation of the use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
5. Development of new methods for the synthesis of this compound and its derivatives.
Conclusion:
1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a promising compound that has shown potential in various scientific research applications. Its low cost and ease of synthesis make it an attractive compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 3-methylphenylhydrazine and ethyl acetoacetate in the presence of sodium ethoxide. The resulting compound is then reacted with methyl iodide and ammonium hydroxide to yield the final product. This is a relatively simple and efficient method for synthesizing this compound.
Scientific Research Applications
1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine has shown potential in various scientific research applications. One of the most promising areas of research for this compound is in the field of medicinal chemistry. It has shown potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
CAS RN |
6289-08-3 |
|---|---|
Product Name |
1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine |
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H13N5/c1-9-4-3-5-10(6-9)17-12-11-7-16-18(2)13(11)15-8-14-12/h3-8H,1-2H3,(H,14,15,17) |
InChI Key |
MLUHWTUFJZKUST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
![7-Azaspiro[4.5]decane](/img/structure/B180816.png)



![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)






